molecular formula C23H21FN4O3 B11190595 N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

Cat. No.: B11190595
M. Wt: 420.4 g/mol
InChI Key: GNBWBCRENPWLOY-UHFFFAOYSA-N
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Description

N-{4-[3-(6-Fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a structurally complex molecule featuring a beta-carboline core fused with a 2,5-dioxopyrrolidin-1-yl group and a phenylacetamide substituent. The beta-carboline scaffold is widely recognized for its diverse pharmacological activities, including interactions with neurotransmitter receptors and enzymes such as monoamine oxidases (MAOs) . The 6-fluoro substitution on the beta-carboline moiety likely enhances metabolic stability and binding affinity through electronegative effects. The phenylacetamide tail may improve solubility and pharmacokinetic properties.

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-[4-[3-(6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-13(29)25-15-3-5-16(6-4-15)28-22(30)11-21(23(28)31)27-9-8-17-18-10-14(24)2-7-19(18)26-20(17)12-27/h2-7,10,21,26H,8-9,11-12H2,1H3,(H,25,29)

InChI Key

GNBWBCRENPWLOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by fluorination.

    Synthesis of the pyrrolidinone ring: This involves the reaction of succinic anhydride with amines under controlled conditions.

    Coupling of the two moieties: The final step involves coupling the fluorinated beta-carboline with the pyrrolidinone derivative using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the beta-carboline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The fluorinated beta-carboline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

A compound synthesized in EP 4 374 877 A2 , (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, shares the 2,5-dioxopyrrolidin-1-yl motif but differs in its core structure (pyrrolopyridazine vs. beta-carboline). Key distinctions include:

  • Substituents : The patent compound incorporates a 2,3-difluorophenylmethyl group and a trifluoromethyl-furan moiety, whereas the target compound features a 6-fluoro-beta-carboline and phenylacetamide.
  • Fluorination Strategy : Both compounds utilize fluorine substitutions (6-fluoro in the target vs. difluorophenyl and trifluoromethyl in the patent compound) to modulate electronic and steric properties .

Benzothiazole-Based Analogue

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (ECHEMI, 1995) shares the 2,5-dioxopyrrolidin-1-yl-acetamide backbone but replaces the beta-carboline core with a benzothiazole ring. Key comparisons include:

  • Fluorine Placement : The 4,6-difluoro substitution on the benzothiazole contrasts with the 6-fluoro substitution on the beta-carboline, suggesting divergent optimization goals .

Data Table: Structural and Functional Comparison

Parameter Target Compound Patent Compound (EP 4 374 877) ECHEMI Compound
Core Structure Beta-carboline Pyrrolo[1,2-b]pyridazine Benzothiazole
Key Substituents 6-fluoro, 2,5-dioxopyrrolidin-1-yl, phenylacetamide 2,3-Difluorophenylmethyl, trifluoromethylfuran, hydroxy 3-Ethyl, 4,6-difluoro, 2,5-dioxopyrrolidin-1-yl-acetamide
Fluorine Positions Beta-carboline (C6) Benzyl (C2, C3), furan (CF3) Benzothiazole (C4, C6)
Potential Applications Neurological/oncological (inferred from beta-carboline activity) Unspecified (patented for therapeutic exploration) Unspecified (possibly intermediates or tool compounds)

Research Implications and Limitations

While structural parallels highlight common design principles (e.g., fluorination, rigid heterocycles), the absence of pharmacological data in the provided evidence precludes direct efficacy or potency comparisons. The patent compound’s trifluoromethyl group and the ECHEMI compound’s benzothiazole core suggest divergent target engagement strategies. Further experimental studies—such as binding assays or ADMET profiling—are required to validate hypotheses derived from structural analysis.

Biological Activity

N-{4-[3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₈H₁₈F N₃O₃
  • Molecular Weight : 345.35 g/mol
  • CAS Number : 17952-80-6

Research indicates that the compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The compound has shown promising antitumor effects against various human cancer cell lines. It operates through mechanisms such as:
    • Inhibition of topoisomerases I and II.
    • Induction of apoptosis in cancer cells.
    • Accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .
  • Antimicrobial and Antiviral Properties : The compound also demonstrates significant antibacterial and antiviral activities. It has been tested against several bacterial strains and viruses, showing effective inhibition .
  • Neuroprotective Effects : Studies have suggested potential neuroprotective properties, particularly in models related to Alzheimer's disease and other neurodegenerative conditions .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects:

Biological Activity Effect Reference
AntitumorInhibits cell proliferation and induces apoptosis
AntibacterialEffective against multiple strains
AntiviralSignificant inhibition of viral replication
NeuroprotectiveProtects neuronal cells from degeneration
AntidiabeticImproves insulin sensitivity in vitro

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various β-carboline derivatives, this compound demonstrated an IC50 value of 9.86 µM against PC-3 prostate cancer cells. The compound not only inhibited cell growth but also suppressed migration and induced apoptosis through ROS accumulation .

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects of the compound revealed that it could significantly reduce neuronal cell death in models of oxidative stress. This was attributed to its ability to modulate pathways involved in inflammation and oxidative damage .

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